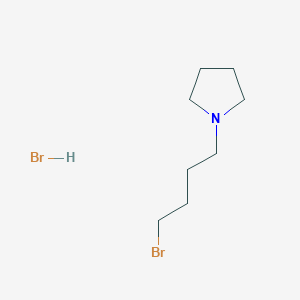

1-(4-Bromobutyl)pyrrolidine hydrobromide

Description

1-(4-Bromobutyl)pyrrolidine hydrobromide is a brominated alkylamine derivative featuring a pyrrolidine ring (a five-membered saturated heterocycle) attached to a four-carbon brominated alkyl chain, with a hydrobromic acid counterion. This compound is primarily utilized as an alkylating agent in organic synthesis, particularly in the preparation of heterocyclic derivatives. For instance, it has been employed in the synthesis of indole-pyrrolidine-dione hybrids, such as 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, which are intermediates in medicinal chemistry research . The compound’s bromobutyl chain facilitates nucleophilic substitution reactions, enabling the functionalization of thiol or amine groups in target molecules.

Notably, this compound has been listed as a discontinued product by suppliers like CymitQuimica, indicating its niche applications and specialized use in fine chemical synthesis .

Structure

2D Structure

Properties

IUPAC Name |

1-(4-bromobutyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16BrN.BrH/c9-5-1-2-6-10-7-3-4-8-10;/h1-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVGGSQFUZZWIQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CCCCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187339-70-4 | |

| Record name | 1-(4-bromobutyl)pyrrolidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

The compound is a hydrobromide salt, which enhances its solubility in polar solvents. The molecular weight is approximately 287.04 g/mol. The synthesis typically involves the reaction of pyrrolidine with 4-bromobutyl bromide, leading to the formation of the hydrobromide salt.

Biological Activity Overview

While specific studies on 1-(4-Bromobutyl)pyrrolidine hydrobromide are scarce, related pyrrolidine derivatives exhibit a range of biological activities. Pyrrolidine compounds have been documented for their roles in various therapeutic areas, including:

- Antimicrobial Activity : Certain pyrrolidine derivatives demonstrate antibacterial and antifungal properties, as shown in studies that evaluated their efficacy against various pathogens .

- Antitumor Effects : Research indicates that some pyrrolidine-based compounds possess anticancer properties, potentially acting through mechanisms involving apoptosis induction or cell cycle arrest .

- Anti-inflammatory Properties : Some derivatives have been reported to inhibit inflammatory pathways, showcasing their potential in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | CAS Number | Molecular Formula | Unique Features |

|---|---|---|---|

| 1-(3-Bromopropyl)pyrrolidine | 187339-69-3 | C₈H₁₇Br₂N | Shorter alkyl chain; different reactivity |

| 1-(2-Bromoethyl)pyrrolidine | 123456-78-9 | C₆H₁₃Br₂N | Ethylene chain; potential for different applications |

| 1-(4-Chlorobutyl)pyrrolidine | 987654-32-1 | C₈H₁₇Cl₂N | Chlorine instead of bromine; varied biological activity |

These compounds illustrate how variations in halogen substitution and alkyl chain length can influence biological activity and reactivity.

The exact mechanism of action for this compound remains largely uncharacterized due to limited research. However, related pyrrolidine derivatives often interact with key biological targets such as enzymes and receptors. For example, some studies indicate that pyrrolidine compounds may act as inhibitors of cholinesterase enzymes, which are crucial in neurotransmission .

Case Studies and Research Findings

Recent literature highlights the diverse biological activities associated with pyrrolidine derivatives:

- Antimicrobial Studies : A study evaluated various pyrrolidine derivatives against Gram-negative bacteria, reporting significant antibacterial activity in some compounds compared to standard antibiotics .

- Anticancer Research : Pyrrolidine-based compounds have shown promise in inhibiting cancer cell proliferation in vitro. For instance, derivatives containing specific functional groups were found to induce apoptosis in cancer cell lines .

- Inflammation Inhibition : Certain pyrrolidine derivatives exhibited anti-inflammatory effects by reducing nitric oxide production in macrophages stimulated by lipopolysaccharides (LPS) .

Scientific Research Applications

Chemical Properties and Structure

1-(4-Bromobutyl)pyrrolidine hydrobromide features a pyrrolidine ring substituted with a bromobutyl group. This unique structure imparts specific reactivity and interaction capabilities with biological targets and synthetic pathways. The molecular weight of this compound is approximately 287.04 g/mol.

Medicinal Chemistry

The compound is being explored for its potential therapeutic applications, particularly in the following areas:

- Anticancer Research : Preliminary studies have indicated that derivatives of pyrrolidine compounds can exhibit anticancer properties by inhibiting specific cancer cell growth. Structural modifications at the para position of related compounds have shown improved binding affinities to cancer targets, suggesting that this compound could be a candidate for further drug development against various cancers .

- Anti-inflammatory Properties : Research suggests that this compound may modulate enzyme activity involved in inflammatory pathways. Its ability to influence signaling pathways could lead to potential treatments for inflammatory diseases.

Biological Research

- Enzyme Inhibition Studies : The compound has been evaluated for its ability to inhibit protein tyrosine phosphatases (PTPs), which are crucial in regulating cellular processes. Related compounds have demonstrated significant potency against specific PTPs, indicating that this compound may also possess similar inhibitory effects.

- Biochemical Pathway Exploration : Its structure allows researchers to investigate interactions with biological macromolecules, potentially serving as a probe in studying enzyme-substrate interactions and signaling pathways critical for cellular function.

Synthetic Chemistry

This compound serves as a valuable building block in organic synthesis. Its unique functional groups enable:

- Synthesis of Complex Molecules : The compound can be utilized as an intermediate in the synthesis of more complex organic molecules, facilitating the exploration of new reaction mechanisms and pathways .

- Development of Specialty Chemicals : It can be employed in the production of specialty chemicals and materials, contributing to advancements in polymer science and material development .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

Comparison with Similar Compounds

Structural Analogues with Varying Alkyl Chains

- 1-(3-Bromopropyl)-pyrrolidine Hydrobromide: This analogue differs by having a shorter three-carbon brominated alkyl chain. However, direct reactivity data are unavailable in the provided evidence .

- 4-Bromo-N,N,N-triethylbutan-1-aminium: A quaternary ammonium salt with a bromobutyl chain. In peptide derivatization studies, it exhibited a higher lower limit of quantification (LLOQ = 583 pM) compared to 1-(4-bromobutyl)-4-methylpyridin-1-ium (LLOQ = 5 pM), suggesting lower sensitivity .

Heterocyclic Brominated Alkylating Agents

- 1-(4-Bromobutyl)-4-methylpyridin-1-ium : This pyridinium-based compound demonstrated superior sensitivity (LLOQ = 5 pM) in peptide alkylation compared to pyrrolidine and imidazolium analogues. The pyridinium ring’s electron-withdrawing nature likely enhances the leaving group ability of bromide, accelerating alkylation .

- 3-(4-Bromobutyl)-1-butyl-1H-imidazol-3-ium : An imidazolium derivative with moderate alkylation efficiency (LLOQ = 95 pM). The imidazolium ring’s planar structure may hinder steric interactions, but its lower sensitivity compared to the pyridinium analogue suggests electronic factors dominate reactivity .

Aromatic Brominated Pyrrolidine Derivatives

- 1-((4-Bromophenyl)sulfonyl)pyrrolidine : This compound substitutes the bromobutyl chain with a bromophenylsulfonyl group. The sulfonyl moiety is strongly electron-withdrawing, reducing the nucleophilicity of the pyrrolidine nitrogen. This contrasts with 1-(4-bromobutyl)pyrrolidine hydrobromide, where the alkyl chain acts as an electrophilic site .

- 1-(4-Bromobenzoyl)-2-phenyl-2-pyrrolidinecarboxamide : A chiral pyrrolidine derivative with a bromobenzoyl group. Synthesized as a racemic mixture, its stereochemistry complicates biological activity comparisons. Unlike the hydrobromide salt, this compound’s amide linkage limits its utility as an alkylating agent .

Key Research Findings and Data Tables

Table 1: Comparison of Brominated Alkylating Agents in Peptide Derivatization

Table 2: Structural and Functional Differences Among Pyrrolidine Derivatives

Critical Analysis and Limitations

- The discontinuation of this compound suggests challenges in scalability or commercial demand, though its synthetic utility remains evident .

- Direct reactivity comparisons with analogues like 1-(3-bromopropyl)-pyrrolidine HBr are hindered by a lack of quantitative data.

- The superior LLOQ of pyridinium derivatives highlights the importance of heterocycle electronics in alkylation efficiency, a factor that may guide future design of pyrrolidine-based agents.

Preparation Methods

Direct Alkylation of Pyrrolidine with 1,4-Dibromobutane

- Reaction Scheme : Pyrrolidine is reacted with 1,4-dibromobutane in an appropriate solvent, such as acetonitrile or dimethylformamide (DMF).

- Mechanism : The nucleophilic nitrogen of pyrrolidine attacks one bromine-substituted carbon of 1,4-dibromobutane, displacing bromide ion and forming the N-(4-bromobutyl)pyrrolidine intermediate.

- Reaction Conditions :

- Base: Potassium carbonate or similar mild base to neutralize hydrobromic acid formed.

- Temperature: Elevated temperatures (typically reflux conditions, ~80–100°C) to promote reaction kinetics.

- Time: Several hours (4–24 h) depending on scale and solvent.

- Isolation : The hydrobromide salt is isolated by addition of hydrobromic acid or by precipitation/crystallization from suitable solvents.

This method is analogous to the synthesis of related compounds such as 1-(3-bromopropyl)pyrrolidine hydrobromide, where 1,3-dibromopropane is used instead of 1,4-dibromobutane, demonstrating the feasibility of the approach for 4-bromobutyl derivatives.

Multi-Step Synthesis via N-Alkylation of Pyrrolidine Derivatives

- In more complex synthetic schemes, the bromobutyl substituent can be introduced via N-alkylation of pyrrolidine derivatives with 1,4-dibromobutane or related brominated intermediates.

- This approach is often used when additional functional groups or structural complexity are desired on the pyrrolidine ring or its substituents.

- Purification is achieved by recrystallization or chromatographic methods to ensure high purity.

Reaction Optimization and Purification

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Acetonitrile, DMF | Polar aprotic solvents favor nucleophilic substitution |

| Base | Potassium carbonate, sodium bicarbonate | Neutralizes HBr, prevents side reactions |

| Temperature | 80–100°C | Promotes reaction rate |

| Reaction Time | 4–24 hours | Depends on scale and reagent purity |

| Purification Methods | Recrystallization, column chromatography | Silica gel chromatography with chloroform/methanol gradient recommended |

| Yield | Typically 70–90% | Optimized by controlling stoichiometry and temperature |

Analytical and Structural Confirmation

Post-synthesis, the compound’s identity and purity are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy : $$^{1}H$$ and $$^{13}C$$ NMR to verify the pyrrolidine ring and bromobutyl chain signals.

- Fourier-Transform Infrared Spectroscopy (FT-IR) : Characteristic N-H stretching (~3300 cm$$^{-1}$$) and C-Br absorption (~600 cm$$^{-1}$$).

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) to confirm molecular weight.

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% typical).

These methods ensure the structural integrity and suitability for further applications.

Research Findings and Applications

- The bromobutyl substituent enhances the compound’s reactivity in nucleophilic substitution reactions, making it a versatile intermediate for further functionalization.

- Derivatives of this compound have been investigated for pharmacological properties, including receptor modulation and as precursors in drug discovery.

- The hydrobromide salt form improves stability and handling safety in laboratory conditions.

Summary Table: Preparation Methods of this compound

| Step | Description | Conditions/Notes |

|---|---|---|

| Starting Materials | Pyrrolidine, 1,4-dibromobutane | Commercially available |

| Solvent | Acetonitrile, DMF | Polar aprotic solvents preferred |

| Base | Potassium carbonate | Neutralizes HBr formed |

| Reaction Temperature | 80–100°C | Reflux conditions |

| Reaction Time | 4–24 hours | Dependent on scale and purity |

| Isolation | Addition of hydrobromic acid or crystallization | Yields hydrobromide salt |

| Purification | Recrystallization or silica gel chromatography | Removes impurities |

| Characterization | NMR, FT-IR, MS, HPLC | Confirms structure and purity |

| Yield | 70–90% | Optimized by reaction conditions |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(4-Bromobutyl)pyrrolidine hydrobromide, and what factors influence reaction efficiency?

- Methodological Answer : The compound is typically synthesized via alkylation of pyrrolidine with 1,4-dibromobutane under controlled conditions. Key factors include:

- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity of pyrrolidine.

- Stoichiometry : A 1:1 molar ratio of pyrrolidine to 1,4-dibromobutane minimizes di-alkylation by-products.

- Temperature : Reactions at 60–80°C optimize reaction kinetics while avoiding decomposition.

- Workup : Hydrobromic acid is used to precipitate the hydrobromide salt, followed by recrystallization from ethanol/ether mixtures for purification .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for pyrrolidine protons (δ 1.8–2.5 ppm) and bromobutyl chain (δ 3.4–3.6 ppm for Br-CH₂).

- FT-IR : Confirm N-H stretching (2500–2700 cm⁻¹ for hydrobromide salt) and C-Br absorption (600–700 cm⁻¹).

- Mass Spectrometry (ESI-MS) : Verify molecular ion [M+H]⁺ at m/z 224 (C₈H₁₅BrN⁺) and isotopic pattern due to bromine.

- Elemental Analysis : Validate C, H, N, and Br percentages (±0.3% theoretical) .

Q. What are the recommended storage conditions to maintain the stability of this compound in laboratory settings?

- Methodological Answer :

- Temperature : Store at 2–8°C in airtight, light-resistant containers to prevent thermal decomposition or photolytic degradation.

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic absorption, which may hydrolyze the bromide moiety.

- Incompatibilities : Separate from strong bases or oxidizers to prevent unintended reactions .

Advanced Research Questions

Q. How does the length of the bromoalkyl chain in pyrrolidine derivatives affect their reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Chain Length vs. Reactivity : Bromobutyl derivatives exhibit slower SN2 reactivity compared to bromopropyl analogs due to increased steric hindrance.

- Case Study : In synthesizing acridine derivatives, bromobutyl-pyrrolidine requires higher temperatures (80°C vs. 60°C for bromopropyl) to achieve comparable yields, as observed in N-(4-Bromobutyl)phthalimide reactions .

- Theoretical Basis : DFT calculations show longer alkyl chains reduce electrophilicity at the brominated carbon, lowering reaction rates.

Q. What strategies can be employed to resolve contradictory data in reaction yields when using this compound as an intermediate?

- Methodological Answer :

- By-Product Analysis : Use HPLC-MS to identify side products (e.g., di-alkylated pyrrolidine or elimination products).

- Kinetic Profiling : Monitor reaction progress via in-situ IR spectroscopy to optimize quenching times.

- Solvent Screening : Compare yields in DMF (favors SN2) vs. THF (mixed SN1/SN2) to identify mechanistic outliers.

- Literature Cross-Validation : Compare results with structurally similar compounds like N-(4-Bromobutyl)phthalimide, where yields are sensitive to stoichiometry and solvent polarity .

Q. What experimental approaches are suitable for studying the kinetic versus thermodynamic control in reactions involving this compound?

- Methodological Answer :

- Temperature-Dependent Studies : Conduct reactions at 25°C (kinetic control) vs. 100°C (thermodynamic control) to isolate dominant pathways.

- Trapping Experiments : Introduce scavengers (e.g., NaN₃) to intercept intermediates and identify competing mechanisms.

- Computational Modeling : Use Gaussian or ORCA software to calculate activation energies for SN2 vs. elimination pathways.

- Case Example : In calixarene ligand synthesis, bromobutyl-pyrrolidine derivatives favor thermodynamic products under prolonged reflux, whereas kinetic products dominate in shorter reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.